molecular formula C19H22ClN3O4S2 B2559691 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide CAS No. 933240-34-7

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2559691
CAS No.: 933240-34-7
M. Wt: 455.97
InChI Key: XRVCNWDVVOCRJY-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidinone derivatives characterized by a central 1,6-dihydropyrimidin-6-one core functionalized with sulfonyl and thioacetamide groups. Key structural features include:

  • Pyrimidinone ring: A 6-oxo-1,6-dihydropyrimidin-2-yl scaffold, providing a planar, conjugated system conducive to electronic interactions.
  • Sulfonyl substituent: A 3-chloro-4-methylphenylsulfonyl group at the 5-position, introducing electron-withdrawing effects and steric bulk.
  • Thioacetamide side chain: A 2-thioacetamide moiety with an N-cyclohexyl group, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c1-12-7-8-14(9-15(12)20)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCNWDVVOCRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()

Key Differences :

  • Pyrimidinone Substituents: Target Compound: 5-(3-chloro-4-methylphenyl)sulfonyl group. Analog 1: 5-acetamido and 4-hydroxy groups.
  • Acetamide Side Chain :
    • Target Compound : N-cyclohexyl (aliphatic, highly lipophilic).
    • Analog 1 : N-(2-methyl-5-sulfamoylphenyl) (aromatic, polar due to sulfamoyl).

Implications :

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

Key Differences :

  • Pyrimidinone Substituents: Target Compound: 5-sulfonyl and 6-oxo groups. Analog 2: 4-methyl and 6-oxo groups.
  • Acetamide Side Chain :
    • Target Compound : N-cyclohexyl.
    • Analog 2 : N-(2,3-dichlorophenyl).

Implications :

  • The 4-methyl group in Analog 2 reduces steric hindrance compared to the target’s bulky sulfonyl substituent, possibly favoring synthetic accessibility .
  • The dichlorophenyl group in Analog 2 introduces strong electron-withdrawing effects, which may stabilize the thioacetamide linkage but reduce metabolic stability compared to the cyclohexyl group .

Physicochemical Data :

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight (g/mol) ~470 (estimated) ~439 (calculated) 344.21
Melting Point (°C) Not reported Not reported 230
Solubility Low (predicted) Moderate (sulfamoyl group) Low (dichlorophenyl)

Electronic and Steric Effects

  • Sulfonyl vs. In contrast, Analog 1’s hydroxy group may participate in tautomerism or hydrogen bonding .
  • Cyclohexyl vs. Aromatic Side Chains : The cyclohexyl group introduces conformational flexibility and lipophilicity, whereas aromatic groups (e.g., dichlorophenyl in Analog 2) favor π-π stacking interactions in biological targets .

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